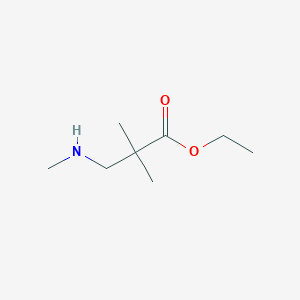

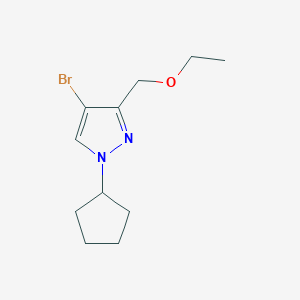

![molecular formula C12H13ClF3NO2S B2993887 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine CAS No. 911643-37-3](/img/structure/B2993887.png)

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine” is a chemical compound with the molecular formula C12H13ClF3NO2S. It has an average mass of 327.750 Da and a monoisotopic mass of 327.030762 Da .

Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This could potentially be relevant to the structure of “this compound” given its trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

The synthesis and crystallographic analysis of compounds structurally related to 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine have been extensively studied. For example, the synthesis and crystal structure of derivatives such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol have been reported, showcasing the methods for synthesizing sulfonyl-piperidine compounds and examining their crystal structures (H. R. Girish et al., 2008). These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields of chemistry and materials science.

Antimicrobial Activity

The antimicrobial properties of sulfonyl-piperidine derivatives have been explored, with research indicating that these compounds can exhibit significant antimicrobial activity against various pathogens. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have shown efficacy against pathogens affecting Lycopersicon esculentum (tomato plants), highlighting their potential as antimicrobial agents in agricultural applications (K. Vinaya et al., 2009).

Chemical Reactions and Molecular Interactions

Research into the chemical reactivity and molecular interactions of sulfonamide derivatives, including those related to this compound, has provided insights into their potential applications in synthetic chemistry. Studies have demonstrated the use of sulfonamides as terminators in cationic cyclizations, offering a method for the efficient formation of polycyclic systems (Charlotte M. Haskins et al., 2002). This research contributes to the development of novel synthetic pathways that could be beneficial in the synthesis of complex organic molecules.

Glycosidic Linkage Formation

The role of certain sulfonamide derivatives in facilitating the formation of glycosidic linkages has been examined, revealing their utility in synthetic organic chemistry, particularly in the synthesis of glycosides. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for example, has been shown to activate thioglycosides for conversion to glycosyl triflates, which are intermediates in the synthesis of diverse glycosidic linkages (David Crich and Mark E. Smith, 2001).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-10-3-1-2-4-11(10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWYDDDBUYRRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)

![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)

![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)

![N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2993824.png)